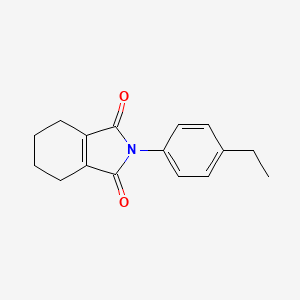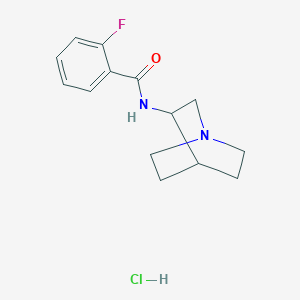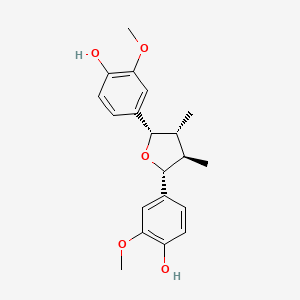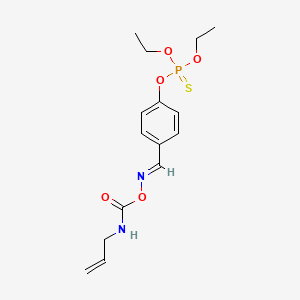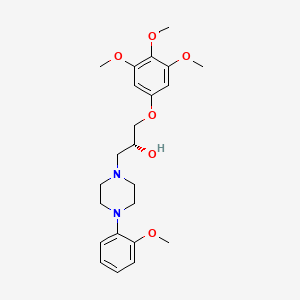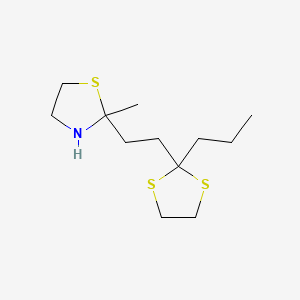
2,5-Dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkanes, C10-13, chloro , is a group of chlorinated paraffins. These compounds are characterized by their carbon chain length, which ranges from 10 to 13 carbon atoms, and their varying degrees of chlorination. Chlorinated paraffins are widely used in various industrial applications due to their flame retardant properties, plasticizing effects, and chemical stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are typically synthesized through the chlorination of paraffin hydrocarbons. The process involves the reaction of paraffin with chlorine gas under controlled conditions. The degree of chlorination can be adjusted by varying the reaction time, temperature, and chlorine concentration. The reaction is usually carried out in the presence of ultraviolet light or a catalyst to initiate the chlorination process .
Industrial Production Methods
Industrial production of chlorinated paraffins involves large-scale chlorination reactors where paraffin hydrocarbons are continuously fed and chlorinated. The process is carefully monitored to ensure consistent product quality and to control the level of chlorination. The final product is then purified and stabilized before being packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols, aldehydes, and acids.
Reduction: Reduction reactions can remove chlorine atoms, converting chlorinated paraffins back to their parent hydrocarbons.
Substitution: Chlorine atoms in chlorinated paraffins can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Chlorinated alcohols, aldehydes, and acids.
Reduction: Parent hydrocarbons.
Substitution: Chlorinated derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chlorinated paraffins have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other chemicals and as flame retardants in various materials.
Biology: Studied for their effects on biological systems and their potential environmental impact.
Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.
Mecanismo De Acción
The mechanism of action of chlorinated paraffins involves their interaction with various molecular targets and pathways. In biological systems, they can disrupt cell membranes and interfere with enzyme activity. Their flame retardant properties are attributed to the release of chlorine radicals during combustion, which inhibit the propagation of flames .
Comparación Con Compuestos Similares
Chlorinated paraffins can be compared with other similar compounds, such as:
Polychlorinated biphenyls (PCBs): Both are chlorinated hydrocarbons, but PCBs have a biphenyl structure, making them more persistent and toxic.
Chlorinated polyethylene (CPE): Similar in terms of chlorination, but CPE is a polymer, whereas chlorinated paraffins are low molecular weight compounds.
Chlorinated rubber: Used in similar applications, but chlorinated rubber is derived from natural rubber, whereas chlorinated paraffins are derived from paraffin hydrocarbons.
Conclusion
EINECS 287-279-4, or Alkanes, C10-13, chloro, is a versatile group of compounds with significant industrial and scientific applications. Their unique properties, such as flame retardancy and plasticizing effects, make them valuable in various fields. Understanding their preparation methods, chemical reactions, and mechanisms of action is crucial for their effective utilization and management.
Propiedades
Número CAS |
85455-44-3 |
|---|---|
Fórmula molecular |
C25H23Cl2N5O6S2 |
Peso molecular |
624.5 g/mol |
Nombre IUPAC |
2,5-dichloro-4-[4-[[5-[ethyl(phenyl)sulfamoyl]-2-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C25H23Cl2N5O6S2/c1-4-31(17-8-6-5-7-9-17)39(34,35)18-11-10-15(2)21(12-18)28-29-24-16(3)30-32(25(24)33)22-13-20(27)23(14-19(22)26)40(36,37)38/h5-14,24H,4H2,1-3H3,(H,36,37,38) |
Clave InChI |
LRFMSUFPOLRTGA-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


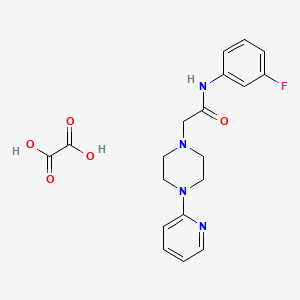
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)



